molecular formula C5H6N2O3S B1315287 5-Aminopyridine-3-sulfonic acid CAS No. 62009-35-2

5-Aminopyridine-3-sulfonic acid

Cat. No. B1315287
CAS RN: 62009-35-2
M. Wt: 174.18 g/mol
InChI Key: ALOOMEVLNVJJSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Aminopyridine-3-sulfonic acid involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .


Molecular Structure Analysis

The molecular formula of 5-Aminopyridine-3-sulfonic acid is C5H6N2O3S. Its molecular weight is 174.18 g/mol.


Chemical Reactions Analysis

The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides . This process involved diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .

Scientific Research Applications

Crystallography and Structural Analysis

Studies have highlighted the crystalline forms and structural complexities of compounds related to 5-Aminopyridine-3-sulfonic acid. For instance, the work by Meng et al. (2007) explores two salts of 5-sulfosalicylic acid and 3-aminopyridine, revealing their extensive hydrogen-bonded layered polymer structures with interlayer pi-pi interactions, emphasizing the importance of crystallography in understanding molecular interactions and stability (Meng, Zhou, Wang, & Liu, 2007). Similarly, Smith et al. (2006) and Sui et al. (2008) have documented the hydrogen bonding in proton-transfer compounds and the crystal structure of 2-aminopyridine-5-sulfonic acid, respectively, showcasing the diversity of molecular arrangements and their potential for forming complex structures (Smith, Wermuth, & Healy, 2006; Sui, Xu, Tang, & Wen, 2008).

Coordination Chemistry and Metal Complexes

Research has also delved into the coordination chemistry of 5-Aminopyridine-3-sulfonic acid derivatives, with studies by Sun et al. (2004) and others demonstrating the formation of metal carboxylate-sulfonate hybrids. These compounds feature layered and one-dimensional structures, offering insights into the potential for creating new materials with unique properties (Sun, Mao, Sun, Zeng, & Clearfield, 2004).

Synthesis and Characterization of Novel Compounds

Further research focuses on the synthesis and characterization of novel compounds related to 5-Aminopyridine-3-sulfonic acid. For example, Fischer and Troschütz (2003) have synthesized a series of phenyl 2-aminopyridine-3-sulfonates starting from phenyl cyanomethanesulfonate, highlighting the pharmaceutical and medicinal interest in these compounds (Fischer & Troschütz, 2003). Similarly, Maity et al. (2017) have explored sulfonic group functionalized mixed ligand coordination polymers, demonstrating their humidity-dependent proton conductivity, which is of significance for applications in humidity sensors and fuel cells (Maity, Otake, Ghosh, Kitagawa, & Ghoshal, 2017).

Biochemical Studies and Potential Therapeutic Applications

Additionally, Tunca et al. (2020) investigated the effects of proton transfer salts of 2-aminopyridine derivatives with 5-sulfosalicylic acid and their Cu(II) complexes on cancer-related carbonic anhydrases, indicating potential therapeutic applications in cancer treatment (Tunca, Bülbül, İlkimen, Saygılı Canlıdinç, & Yenikaya, 2020).

Safety And Hazards

Aminopyridines are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides is a promising direction for future research . Additionally, a patent has been filed for a method for producing pyridine-3-sulfonyl chloride, which could have implications for the production of 5-Aminopyridine-3-sulfonic acid .

properties

IUPAC Name

5-aminopyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,6H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOOMEVLNVJJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506804
Record name 5-Aminopyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminopyridine-3-sulfonic acid

CAS RN

62009-35-2
Record name 5-Aminopyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Morisawa, M Kataoka, H Nagahori… - Journal of Medicinal …, 1980 - ACS Publications
Eight nitropyridinesulfonamides and pyridinesulfonamide JV-oxides as their bioisosteres were prepared and evaluated for anticoccidial activity. Of these compounds, 2-, 4-and 5-…
Number of citations: 22 pubs.acs.org
EJ Glamkowski, JM Fortunato… - Journal of Medicinal …, 1980 - ACS Publications
… 5-Aminopyridine-3-sulfonic Acid (19). A suspension of 18 (75.4 g, 0.32 mol) in concentrated NH4OH (170 mL) containing CuS04-5H20 (8 g, 0.032 mol) was heated at 170 C in a sealed …
Number of citations: 12 pubs.acs.org
H Yoshino, H Sato, T Shiraishi, K Tachibana… - Bioorganic & medicinal …, 2010 - Elsevier
A series of 5,5-dimethylthiohydantoin derivatives were synthesized and evaluated for androgen receptor pure antagonistic activities for the treatment of castration-resistant prostate …
Number of citations: 37 www.sciencedirect.com

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